7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a hydroxy group, a methyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps One common synthetic route begins with the preparation of the thieno[3,2-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the carboxamide group through an amide coupling reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy and methyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxamide group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling Reactions: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: This compound shares a similar core structure but differs in the substituents attached to the core.
Indole Derivatives: Compounds with an indole nucleus exhibit similar biological activities and are often compared to thienopyridines in medicinal chemistry.
Uniqueness
The uniqueness of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide lies in its specific combination of functional groups and the thieno[3,2-b]pyridine core. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWLLYBNPZLBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.